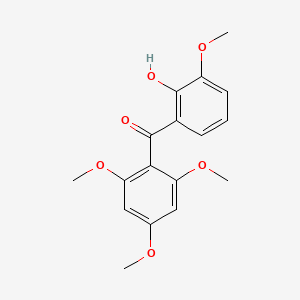
(2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone is a compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Métodos De Preparación
The synthesis of (2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 2-hydroxy-3,4,6-trimethoxyacetophenone with anisaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in a solvent like ethanol or methanol at room temperature .
Análisis De Reacciones Químicas
(2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions. Reagents like sodium methoxide or sodium ethoxide are commonly used for these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.
Mecanismo De Acción
The mechanism of action of (2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone involves its interaction with various molecular targets and pathways. For instance, its anxiolytic effect is mediated through the GABAergic system, where it acts on GABA receptors . Additionally, its anti-inflammatory and antinociceptive effects are linked to the inhibition of cyclooxygenase enzymes and modulation of the TRPA1 channel .
Comparación Con Compuestos Similares
Similar compounds to (2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone include other chalcones and derivatives such as:
(E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Known for its anxiolytic effects.
(E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: Exhibits antiproliferative activity against Trypanosoma cruzi.
(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime: Used in various chemical syntheses.
The uniqueness of this compound lies in its combination of multiple methoxy groups and its diverse biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
6343-00-6 |
|---|---|
Fórmula molecular |
C17H18O6 |
Peso molecular |
318.32 g/mol |
Nombre IUPAC |
(2-hydroxy-3-methoxyphenyl)-(2,4,6-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H18O6/c1-20-10-8-13(22-3)15(14(9-10)23-4)17(19)11-6-5-7-12(21-2)16(11)18/h5-9,18H,1-4H3 |
Clave InChI |
HIXCOZUWCXSJDH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1O)C(=O)C2=C(C=C(C=C2OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea](/img/structure/B14017809.png)
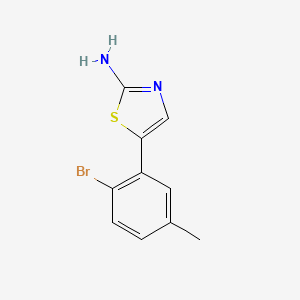
![N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide](/img/structure/B14017814.png)
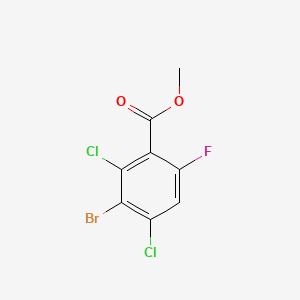
methanol](/img/structure/B14017817.png)
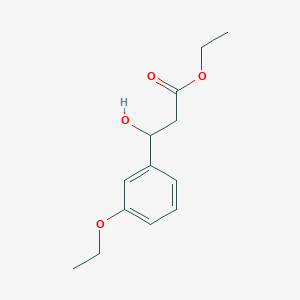
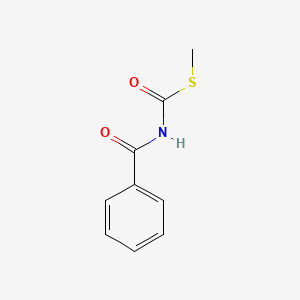

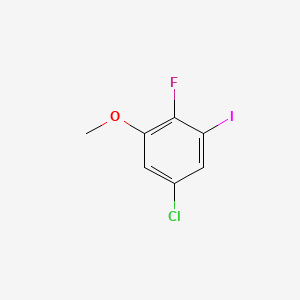
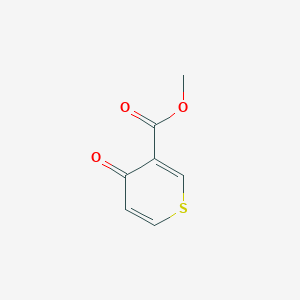

![Methyl 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14017853.png)
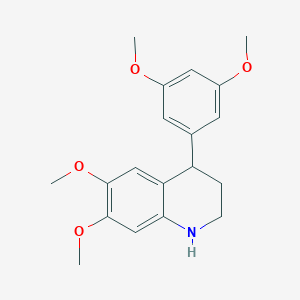
![3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14017883.png)
